molecular formula C15H11NO3S B11348037 3-Methylphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate

3-Methylphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate

Cat. No.: B11348037
M. Wt: 285.3 g/mol
InChI Key: IHTLPIMUAJHTNX-UHFFFAOYSA-N
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Description

3-Methylphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate is a heterocyclic compound that features a thiophene ring, an oxazole ring, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methylphenyl isocyanate with 2-thiophenecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methylphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Methylphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and other electronic materials.

Mechanism of Action

The mechanism of action of 3-Methylphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene and oxazole rings play a crucial role in the binding affinity and specificity of the compound. The carboxylate group may also participate in hydrogen bonding or ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2-thiophenecarboxylic acid and 2,5-dimethylthiophene share the thiophene ring structure.

    Oxazole derivatives: Compounds such as 2-oxazolecarboxylic acid and 4,5-dimethyl-1,2-oxazole share the oxazole ring structure.

Uniqueness

3-Methylphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate is unique due to the combination of the thiophene and oxazole rings with a carboxylate group This unique structure imparts specific chemical and biological properties that are not observed in simpler thiophene or oxazole derivatives

Properties

Molecular Formula

C15H11NO3S

Molecular Weight

285.3 g/mol

IUPAC Name

(3-methylphenyl) 5-thiophen-2-yl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C15H11NO3S/c1-10-4-2-5-11(8-10)18-15(17)12-9-13(19-16-12)14-6-3-7-20-14/h2-9H,1H3

InChI Key

IHTLPIMUAJHTNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C2=NOC(=C2)C3=CC=CS3

Origin of Product

United States

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